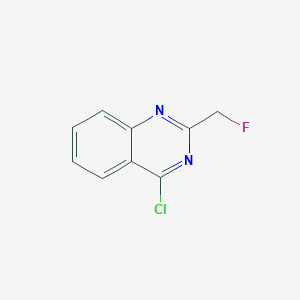

4-Chloro-2-fluoromethyl-quinazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClFN2 |

|---|---|

Molecular Weight |

196.61 g/mol |

IUPAC Name |

4-chloro-2-(fluoromethyl)quinazoline |

InChI |

InChI=1S/C9H6ClFN2/c10-9-6-3-1-2-4-7(6)12-8(5-11)13-9/h1-4H,5H2 |

InChI Key |

UMERIGXDBJFEAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)CF)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Therapeutic Potential of 2-Fluoromethyl Quinazoline Derivatives

Executive Summary

The quinazoline scaffold remains a cornerstone in modern drug discovery, particularly in oncology (EGFR/VEGFR inhibitors) and infectious disease therapeutics. While trifluoromethyl (-CF₃) substitutions are well-documented for enhancing lipophilicity and metabolic stability, the 2-fluoromethyl (-CH₂F) quinazoline subclass represents an underutilized yet high-potential chemical space.

This guide analyzes the therapeutic utility of the 2-fluoromethyl moiety.[1] Unlike the bulky -CF₃ group, the monofluoromethyl group acts as a steric bioisostere of the methyl group (-CH₃) and a stronger electronic bioisostere of the hydroxymethyl group (-CH₂OH). This unique profile allows for precise modulation of pKa, solubility, and metabolic blockade of C-2 oxidation without imposing the steric penalties associated with perfluorination.

The Fluoromethyl Advantage: Mechanism & Rationale

Bioisosterism and Physicochemical Properties

The incorporation of a single fluorine atom at the benzylic 2-position of the quinazoline ring fundamentally alters the molecule's behavior compared to its non-fluorinated or trifluorinated analogs.

| Property | Methyl (-CH₃) | Fluoromethyl (-CH₂F) | Trifluoromethyl (-CF₃) |

| Van der Waals Radius | ~2.0 Å | ~2.1 Å (Asymmetric) | ~2.7 Å (Bulky) |

| Electronic Effect | Weak Donor (+I) | Inductive Withdrawing (-I) | Strong Withdrawing (-I) |

| Lipophilicity ( | 0.56 | ~0.3 - 0.5 | 0.88 |

| Metabolic Fate | Rapid Oxidation (CYP450) | Blocked/Slowed Oxidation | Metabolically Inert |

| H-Bond Capability | None | Weak Acceptor (C-F) | Very Weak Acceptor |

Mechanistic Implications

-

Metabolic Stability: The C-H bonds in the -CH₂F group are deactivated toward CYP450-mediated hydroxylation due to the strong electronegativity of fluorine. This extends the half-life (

) of the drug candidate compared to the 2-methyl analog. -

Dipole Interactions: The C-F bond introduces a strong dipole aligned with the C-2 vector. In kinase active sites (e.g., EGFR), this dipole can engage in favorable electrostatic interactions with backbone carbonyls or polar side chains (e.g., Threonine gatekeepers) that a hydrophobic -CH₃ cannot.

-

Chemical Reactivity: Unlike the chemically inert -CF₃, the benzylic -CH₂F is a "soft" alkylating agent. While stable under physiological conditions, it can potentially undergo specific interactions within the catalytic pockets of enzymes, offering a mechanism for prolonged residence time.

Synthetic Pathways[2][3][4][5]

Synthesizing 2-fluoromethyl quinazolines requires avoiding the instability associated with benzylic fluorides during harsh cyclization conditions. We recommend two primary routes: Halogen Exchange (Halex) and Deoxyfluorination .

Pathway Visualization (DOT)

Figure 1: Validated Synthetic Routes for 2-Fluoromethyl Quinazolines. Route B is preferred for high purity to avoid elimination byproducts.

Therapeutic Applications & SAR

Oncology: EGFR Tyrosine Kinase Inhibition

The primary application of 2-fluoromethyl quinazolines is in the inhibition of Epidermal Growth Factor Receptor (EGFR).

-

Binding Mode: The 4-anilino moiety binds to the hydrophobic pocket. The 2-fluoromethyl group occupies the solvent-exposed region or the ribose-binding pocket, depending on the exact conformation.

-

Advantage: The -CH₂F group provides a "Goldilocks" zone—larger and more polar than -H, but smaller than the -CF₃ found in experimental inhibitors. This allows it to fit into restricted pockets in mutant EGFR (e.g., T790M) where steric clashes compromise larger inhibitors.

SAR Analysis (Structure-Activity Relationship)[2]

Figure 2: SAR Optimization Strategy highlighting the specific role of the C-2 fluoromethyl group.

Experimental Protocols

Synthesis of 2-Fluoromethyl-4-anilinoquinazoline

Note: This protocol assumes the starting material 2-hydroxymethyl-quinazolin-4(3H)-one is already prepared via hydrolysis of the chloromethyl precursor.

Reagents:

-

Diethylaminosulfur trifluoride (DAST)

-

Dichloromethane (DCM), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Substituted Aniline (e.g., 3-chloro-4-fluoroaniline)[2]

Protocol:

-

Deoxyfluorination:

-

Suspend 2-hydroxymethyl-quinazolin-4(3H)-one (1.0 eq) in anhydrous DCM at -78°C under argon.

-

Add DAST (1.2 eq) dropwise. Stir for 1h at -78°C, then allow to warm to RT overnight.

-

Quench: Pour into saturated NaHCO₃ (Caution: vigorous evolution of CO₂). Extract with DCM, dry over MgSO₄, and concentrate to yield 2-fluoromethyl-quinazolin-4(3H)-one .

-

-

Chlorination:

-

Reflux the intermediate from step 1 in neat POCl₃ (5.0 eq) for 3 hours.

-

Evaporate excess POCl₃ under reduced pressure. Azeotrope with toluene to remove traces.

-

-

SNAr Coupling:

-

Dissolve the crude 4-chloro-2-fluoromethylquinazoline in isopropanol.

-

Add the substituted aniline (1.1 eq).

-

Reflux for 4-6 hours. The product often precipitates as the HCl salt.

-

Filter, wash with cold isopropanol and ether.

-

EGFR Kinase Inhibition Assay

Objective: Determine IC₅₀ of the new derivative against EGFR-WT and EGFR-T790M.

-

Preparation: Prepare 10 mM stock solutions of the test compound in 100% DMSO.

-

Dilution: Serially dilute (3-fold) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Reaction:

-

Incubate EGFR enzyme (0.2 ng/µL) with test compound for 15 min at RT.

-

Add substrate (Poly Glu:Tyr 4:1) and ATP (at K_m concentration).

-

Incubate for 60 min at RT.

-

-

Detection: Use ADP-Glo™ or similar luminescent detection reagent.

-

Analysis: Fit data to a sigmoidal dose-response equation (variable slope) to calculate IC₅₀.

Challenges & Future Directions

While promising, the 2-fluoromethyl group presents specific challenges:

-

Chemical Stability: Benzylic fluorides are susceptible to solvolysis in highly acidic aqueous media (forming the benzylic cation). Formulation buffers must be kept near neutral pH.

-

Defluorination: In vivo, glutathione S-transferase (GST) may attack the methylene carbon, displacing fluoride. Toxicity studies must monitor for fluoride release, although the monofluoromethyl group is significantly more stable than the chloromethyl analog.

References

-

Synthesis and CNS Activity of 2-(Fluoromethyl)quinazolinones Source: Journal of Medicinal Chemistry Citation:J. Med.[3] Chem. 1980, 23, 12, 1358–1363. URL:[Link]

-

The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (Perspective) Citation:J. Med.[3] Chem. 2008, 51, 15, 4359–4369. URL:[Link]

-

Quinazoline Derivatives as EGFR Kinase Inhibitors: SAR Studies Source: International Journal of Molecular Sciences Citation:Int. J. Mol. Sci. 2017, 18(12), 2511. URL:[Link]

-

Synthesis of 2-chloromethyl-4(3H)-quinazolinones (Precursor Protocol) Source: Molecules Citation:Molecules 2010, 15(5), 3260-3267. URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 4-phenylquinazoline-2-carboxamides designed as a novel class of potent ligands of the translocator protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis Protocols for 4-Chloro-2-fluoromethyl-quinazoline Derivatives

Executive Summary & Strategic Rationale

The 4-chloro-2-(fluoromethyl)quinazoline scaffold represents a critical "linchpin" intermediate in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., EGFR, VEGFR targets). The C4-chlorine atom serves as an excellent leaving group for Nucleophilic Aromatic Substitution (

This guide details two distinct protocols for synthesizing this scaffold. Protocol A (The Halex Route) is designed for laboratories lacking specialized safety infrastructure for high-toxicity reagents, utilizing a step-wise halogen exchange. Protocol B (The Direct Route) is a high-efficiency pathway utilizing fluoroacetate equivalents, offering superior atom economy but requiring strict toxicology controls.

Critical Safety Directives (Read Before Experimentation)

Tier 1 Hazard: Fluoroacetate Derivatives

-

Specific Agents: Ethyl fluoroacetate, Fluoroacetyl chloride, Sodium fluoroacetate.

-

Mechanism of Toxicity: These agents are metabolic poisons that convert to fluorocitrate in vivo, irreversibly inhibiting aconitase in the Krebs cycle. This leads to rapid accumulation of citrate and fatal cardiac/CNS failure.

-

Mandatory Controls:

-

Engineering: All weighing and transfers must occur within a certified fume hood or glovebox.

-

PPE: Double nitrile gloves (minimum) or Silver Shield® laminate gloves. Full-face respirator or sash positioned at breathing zone height.

-

Antidote: There is no proven antidote.[1] Prevention is the only strategy.

-

Tier 2 Hazard: Phosphorous Oxychloride ( )

-

Risk: Reacts explosively with water to release

gas and phosphoric acid. -

Control: Quench reactions slowly into ice-water mixtures with vigorous stirring. Never add water to

.

Retrosynthetic Analysis & Pathway Selection

The synthesis is approached via two logical disconnections. The choice depends on reagent availability and safety constraints.

Figure 1: Retrosynthetic strategies. Protocol A avoids highly toxic fluoroacetates by using a late-stage fluorination. Protocol B is shorter but requires handling toxic precursors.

Protocol A: The "Halex" Route (Recommended)

This route is preferred for general medicinal chemistry labs. It builds the scaffold using cheap chloro- precursors and introduces fluorine via nucleophilic substitution before the final aromatization.

Step 1: Synthesis of 2-(Chloromethyl)quinazolin-4(3H)-one

-

Concept: Cyclocondensation of anthranilic acid with chloroacetonitrile.

-

Reagents: Anthranilic acid (1.0 eq), Chloroacetonitrile (1.2 eq), HCl (gas) or dry dioxane/HCl.

Procedure:

-

Dissolve anthranilic acid (13.7 g, 100 mmol) in dry 1,4-dioxane (100 mL).

-

Cool to 0°C and bubble dry

gas through the solution for 30 minutes until saturation. -

Add chloroacetonitrile (7.6 mL, 120 mmol) dropwise.

-

Heat the mixture to reflux (100°C) for 6 hours. A white precipitate will form.

-

Workup: Cool to RT. Pour the mixture into ice water (300 mL). Neutralize carefully with saturated

to pH 7-8. -

Filter the white solid, wash with cold water (

) and cold ethanol ( -

Yield: Expect 75-85%. Mp: >250°C (dec).[2]

Step 2: Halogen Exchange (Halex) to 2-(Fluoromethyl)quinazolin-4(3H)-one

-

Concept:

displacement of the primary alkyl chloride using Potassium Fluoride (KF). -

Critical Insight: Direct fluorination of the final 4-chloro product is impossible because the aromatic Cl is more reactive than the alkyl Cl. Fluorine must be installed at this stage.

Procedure:

-

Suspend 2-(chloromethyl)quinazolin-4(3H)-one (5.0 g, 25.7 mmol) in anhydrous Ethylene Glycol (50 mL) or Sulfolane.

-

Note: High boiling polar solvents are required for KF reactivity.

-

-

Add Spray-dried Potassium Fluoride (KF, 7.5 g, 128 mmol, 5 eq).

-

Catalyst: Add 18-Crown-6 (0.1 eq) to solubilize the fluoride ion.

-

Heat to 130°C for 12-18 hours. Monitor by LC-MS (Target Mass: 178.16).

-

Workup: Dilute with water (200 mL) and extract with EtOAc (

). -

Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash chromatography (DCM:MeOH 95:5).

-

Yield: 50-60%.

Step 3: Aromatization to 4-Chloro-2-(fluoromethyl)quinazoline

-

Concept: Deoxychlorination using Vilsmeier-Haack type conditions.

Procedure:

-

Place 2-(fluoromethyl)quinazolin-4(3H)-one (2.0 g, 11.2 mmol) in a round-bottom flask.

-

Add

(10 mL, excess) and-

Why Base? DIPEA acts as an acid scavenger, preventing the degradation of the acid-sensitive

group at high temps.

-

-

Heat to 80°C (Do not reflux vigorously) for 3 hours.

-

Quench (CRITICAL): Evaporate excess

under reduced pressure (rotary evaporator with base trap). -

Dissolve residue in DCM (50 mL) and pour slowly onto a stirred mixture of ice and saturated

. -

Separate phases, dry organic layer (

), and concentrate. -

Storage: Store the yellow solid under Argon at -20°C. It is hydrolytically unstable.

Protocol B: The Direct Route (High Efficiency)

WARNING: Requires use of Ethyl Fluoroacetate. Only for labs with advanced safety protocols.

One-Pot Cyclization

Procedure:

-

In a pressure tube, combine 2-aminobenzamide (anthranilamide) (1.36 g, 10 mmol) and Ethyl Fluoroacetate (1.59 g, 15 mmol).

-

Add Ethanol (5 mL) and Sodium Ethoxide (21% wt in EtOH, 2 eq).

-

Seal and heat to 110°C for 4 hours.

-

Mechanism: The amide nitrogen attacks the ester, followed by cyclization of the aniline nitrogen onto the amide carbonyl.

-

Workup: Cool to RT. Acidify with 1M HCl to pH 5. The product, 2-(fluoromethyl)quinazolin-4(3H)-one, precipitates.

-

Filter and dry.[3] Proceed immediately to Step 3 of Protocol A for chlorination.

Functionalization: The "Payoff" ( )

The 4-chloro group is highly reactive. Below is the standard protocol for coupling with an amine (e.g., 3-chloro-4-fluoroaniline) to create a kinase inhibitor scaffold.

Procedure:

-

Dissolve 4-chloro-2-(fluoromethyl)quinazoline (1 eq) in Isopropanol (IPA).

-

Add the aniline/amine (1.1 eq).

-

Heat to 80°C for 2 hours.

-

Observation: The product usually precipitates as the HCl salt.

-

Isolation: Filter the solid, wash with cold IPA and ether.

-

Yield: Typically >90%.

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Low Yield in Halex (Step 2) | KF is "wet" or lattice energy too high. | Use spray-dried KF. Add 18-Crown-6. Switch solvent to Sulfolane or NMP. |

| Defluorination during | Reaction temp too high; Acidic hydrolysis. | Lower temp to 70-80°C. Add DIPEA or |

| Incomplete Chlorination | Old | Distill |

| Product Hydrolysis | Aqueous workup too slow/warm. | Keep workup at 0°C. Use DCM for extraction immediately. |

Reaction Mechanism (DOT Visualization)

Figure 2: Mechanistic pathway for the conversion of the quinazolinone to the chloro-quinazoline using

References

-

Li, H. Z., et al. (2010). "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents." Molecules, 15(12), 9473-9485.

-

Arnott, E. A., et al. (2011). "POCl3 Chlorination of 4-Quinazolones." Journal of Organic Chemistry, 76(6), 1653–1661.

-

Nagy, E., & Lepore, S. D. (2017).[4][5] "Alkyne Cycloadditions Mediated by Tetrabutylammonium Fluoride." Organic Letters, 19(14), 3695–3698. (Demonstrates TBAF utility in heterocycle synthesis).

-

National Oceanic and Atmospheric Administration (NOAA). "Fluoroacetyl Chloride - CAMEO Chemicals." (Safety Data).

-

Karelou, M., et al. (2023).[6] "Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones." Molecules, 28(23), 7912.[6]

Sources

- 1. FLUOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. researchgate.net [researchgate.net]

- 3. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds [mdpi.com]

- 4. Alkyne Cycloadditions Mediated by Tetrabutylammonium Fluoride: A Unified and Diversifiable Route to Isoxazolines and Pyrazolines [organic-chemistry.org]

- 5. Alkyne Cycloadditions Mediated by Tetrabutylammonium Fluoride: A Unified and Diversifiable Route to Isoxazolines and Pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Chemoselective Displacement of Chlorine in 2-(Fluoromethyl)-4-chloroquinazolines

Executive Summary

This guide details the chemoselective functionalization of 4-chloro-2-(fluoromethyl)quinazoline. The primary challenge in this transformation is displacing the C4-chlorine atom ("the warhead") while preserving the chemically sensitive 2-fluoromethyl moiety.

While the C4-position is highly electrophilic, the C2-fluoromethyl group introduces a risk of side reactions—specifically hydrolysis or defluorination—under harsh basic conditions. This note provides validated protocols for amination and etherification, emphasizing reagent selection to maximize yield and purity.

Strategic Overview: The Reactivity Landscape

The quinazoline core possesses two electrophilic sites, but their reactivity differs significantly, allowing for controlled substitution.

Electrophilic Hierarchy

-

C4-Position (Primary Target): The nitrogen atoms at N1 and N3 withdraw electron density, making C4 highly susceptible to Nucleophilic Aromatic Substitution (

). The chlorine atom here is an excellent leaving group. -

C2-Fluoromethyl Group (The "Trap"):

-

Acidity: The methylene protons (

) are acidified by the adjacent electron-deficient ring and the electronegative fluorine. Strong bases (e.g., -

Substitution Risk: While Fluorine is a poor leaving group in

reactions compared to Chlorine, the benzylic-like nature of the C2 position makes it susceptible to hydrolysis (solvolysis) in aqueous basic media at high temperatures.

-

Mechanism of Action ( )

The reaction proceeds via an addition-elimination mechanism.[1] The nucleophile attacks C4, forming a resonance-stabilized Meisenheimer complex (anionic intermediate), followed by the expulsion of the chloride ion.

Figure 1: Reaction pathway showing the desired

Reagent Selection Guide

The choice of nucleophile dictates the reaction conditions.

| Nucleophile Class | Recommended Reagents | Base / Catalyst | Solvent System | Risk Level |

| Aliphatic Amines | Morpholine, Piperazine, Alkylamines | None (Excess Amine) or DIPEA | IPA, EtOH, THF | Low |

| Anilines | Substituted Anilines | HCl (cat.) or AcOH | IPA, 2-Butanol | Low-Medium |

| Phenols | Substituted Phenols | DMF, ACN (Anhydrous) | High | |

| Thiols | Thiophenols, Alkylthiols | DMF, THF | Medium |

Critical "Do's and Don'ts"

-

DO use Isopropanol (IPA) for aminations. It solubilizes the starting material but often precipitates the product as the HCl salt, driving the reaction to completion.

-

DO use mild carbonate bases (

, -

DON'T use strong alkoxides (

, -

DON'T use aqueous hydroxide (

) at reflux; this hydrolyzes the C4-Cl to a C4-OH (quinazolinone) and destroys the C2-CH2F group.

Experimental Protocols

Protocol A: Amination with Aliphatic Amines (Standard)

Best for: Piperidine, Morpholine, N-methyl piperazine, primary alkyl amines.

Rationale: Aliphatic amines are strong nucleophiles. The reaction is exothermic and often requires no external base if 2 equivalents of amine are used (one acts as the nucleophile, the other scavenges HCl).

-

Setup: Charge a round-bottom flask with 4-chloro-2-(fluoromethyl)quinazoline (1.0 equiv).

-

Solvent: Add Isopropanol (IPA) [0.2 M concentration].

-

Addition: Add the Amine (1.1 equiv) and DIPEA (1.2 equiv) dropwise at room temperature.

-

Note: If the amine is cheap, simply use 2.5 equiv of the amine and omit DIPEA.

-

-

Reaction: Stir at Room Temperature for 1–4 hours.

-

Monitor: TLC (Hexane/EtOAc) usually shows rapid conversion.

-

-

Workup:

-

Scenario 1 (Precipitate): If product precipitates, filter, wash with cold IPA, then Hexane.

-

Scenario 2 (Solution): Concentrate in vacuo, redissolve in DCM, wash with water, dry over

, and concentrate.

-

Protocol B: Anilination (Acid-Catalyzed)

Best for: Electron-deficient anilines or sterically hindered aromatic amines.

Rationale: Anilines are weaker nucleophiles. Acid catalysis protonates the N3-nitrogen of the quinazoline, making the C4 carbon significantly more electrophilic.

-

Setup: Dissolve 4-chloro-2-(fluoromethyl)quinazoline (1.0 equiv) and Aniline derivative (1.0 equiv) in 2-Butanol or Isopropanol .

-

Catalyst: Add 4M HCl in Dioxane (0.1 equiv) or glacial Acetic Acid (1.0 equiv).

-

Reaction: Heat to Reflux (

) for 2–6 hours. -

Observation: The product often crashes out as the hydrochloride salt.

-

Workup: Cool to room temperature. Filter the solid. Wash with

.-

Free Base Conversion: Partition the solid between EtOAc and saturated

. Separate organic layer, dry, and concentrate.

-

Protocol C: Etherification (Phenols)

Best for: Creating ether linkages. Requires strict control to prevent C2-degradation.

Rationale: Phenols are poor nucleophiles until deprotonated. However, the resulting phenoxide is basic. We use anhydrous conditions and mild carbonate bases to favor

-

Setup: Flame-dry a flask and purge with Nitrogen/Argon.

-

Solvent: Add Anhydrous DMF or Acetonitrile .

-

Reagents: Add Phenol (1.1 equiv) and Cesium Carbonate (

) (1.5 equiv). Stir for 15 min to generate the phenoxide in situ. -

Addition: Add 4-chloro-2-(fluoromethyl)quinazoline (1.0 equiv).

-

Reaction: Heat to

. Do not exceed -

Workup: Pour mixture into ice-water. Extract with EtOAc (

). Wash organics with water (

Workflow Decision Tree

Figure 2: Decision matrix for selecting reaction conditions based on nucleophile type.

Troubleshooting & Optimization

| Symptom | Probable Cause | Solution |

| Low Yield (Amination) | Incomplete conversion due to HCl buildup. | Add an auxiliary base (TEA, DIPEA) to scavenge acid. |

| Product is an Oil | Common with aliphatic side chains. | Convert to HCl salt by adding 4M HCl/Dioxane, or purify via column chromatography (DCM/MeOH). |

| Defluorination (Side Product) | Base was too strong or Temp too high. | Switch from NaH to |

| Hydrolysis (Quinazolinone) | Water present in solvent. | Use anhydrous solvents. Avoid hygroscopic bases like NaOH/KOH. |

References

-

General Reactivity of 4-Chloroquinazolines: Mhaske, S. B., & Argade, N. P. (2006).[2] The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.

-

Protocol for Anilination (Microwave & Thermal): Lefoix, M., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein Journal of Organic Chemistry, 17, 2969–2976.

-

Synthesis of 2-substituted Quinazolines: Zhang, Y., et al. (2010). A General Synthetic Procedure for 2-Chloromethyl-4(3H)-quinazolinone Derivatives. Molecules, 15(12), 9473-9485.[3] (Provides analogous stability data for halomethyl groups).

-

SNAr Mechanism & Regioselectivity: Sánchez, P., et al. (2018). Nucleophilic aromatic substitution of 4-chloroquinazoline: Experimental and theoretical study. Journal of Molecular Structure, 1157, 548-556.

Sources

- 1. mdpi.com [mdpi.com]

- 2. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

- 3. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Functionalization and Synthesis of the 2-Fluoromethyl Group in Quinazolines

Executive Summary

The 2-fluoromethyl (–CH₂F) moiety represents a critical yet underutilized bioisostere in quinazoline-based drug discovery. While the trifluoromethyl (–CF₃) group is ubiquitous for metabolic blocking, the monofluoromethyl group offers a unique intermediate polarity profile and a distinct dipole vector that can enhance binding affinity in kinase pockets (e.g., EGFR, VEGFR).

However, the "functionalization" of this group presents a dichotomy: it is a high-value target for synthesis but poses significant stability challenges compared to its non-fluorinated (–CH₃) or poly-fluorinated (–CF₃) analogs. This guide provides an authoritative workflow for installing the 2-fluoromethyl group (functionalizing the quinazoline core) and managing its intrinsic reactivity (chemical and metabolic stability).

Strategic Importance: The Fluorine Effect

Before detailing protocols, it is vital to understand why this functionalization is pursued and the physicochemical consequences of the C–F bond insertion.

Bioisosteric Comparison

The introduction of a single fluorine atom at the benzylic 2-position alters the electronic landscape of the quinazoline ring without imposing the steric bulk of a –CF₃ group.

| Property | Methyl (–CH₃) | Monofluoromethyl (–CH₂F) | Trifluoromethyl (–CF₃) |

| Van der Waals Radius | ~2.0 Å | ~2.15 Å (minimal expansion) | ~2.7 Å (bulky) |

| Electronic Effect | Weak Donor (+I) | Inductive Withdrawal (-I) | Strong Withdrawal (-I) |

| Lipophilicity ( | 0.56 | ~0.3 – 0.5 | 0.88 |

| Metabolic Fate | Benzylic Oxidation | Defluorination / Oxidation | Generally Stable |

| pKa Influence | Neutral | Lowers pKa of N1/N3 | Significantly lowers pKa |

The "Dark Side": Stability Risks

Unlike the chemically inert –CF₃ group, the –CH₂F group on a π-deficient heterocycle like quinazoline is susceptible to:

-

Solvolysis: The C–F bond can undergo SN2 displacement, particularly if the quinazoline nitrogen (N1) assists in leaving group departure.

-

Metabolic Defluorination: CYP450 enzymes can hydroxylate the C–H bond adjacent to fluorine, leading to spontaneous elimination of HF and formation of the aldehyde (2-formylquinazoline).

Synthetic Pathways (Functionalization Workflows)

We categorize the functionalization into two primary streams: De Novo Cyclization (building the ring with F already in place) and Late-Stage Nucleophilic Fluorination (converting a precursor).

Decision Tree for Synthesis

Figure 1: Strategic decision matrix for selecting the optimal synthetic route based on starting material availability.

Detailed Experimental Protocols

Protocol A: The "Halex" Reaction (Nucleophilic Fluorination)

This is the most robust method for functionalizing an existing quinazoline scaffold. It relies on converting a 2-chloromethyl precursor (easily made from 2-aminobenzylamine + chloroacetyl chloride) into the 2-fluoromethyl derivative.

Mechanism: SN2 substitution. Critical Factor: The "Naked Fluoride" effect.[1] Fluoride is a poor nucleophile when hydrated. Anhydrous conditions and phase transfer catalysts are non-negotiable.

Materials:

-

Substrate: 2-(Chloromethyl)quinazoline derivative (1.0 equiv)

-

Fluorine Source: Cesium Fluoride (CsF) (3.0 – 5.0 equiv)

-

Additive: 18-Crown-6 (0.1 – 0.5 equiv) or Tetrabutylammonium fluoride (TBAF) (anhydrous)

-

Solvent: Anhydrous Acetonitrile (MeCN) or tert-Butanol (t-BuOH)

Step-by-Step Procedure:

-

Drying (Crucial): Dry CsF in a vacuum oven at 150°C for 4 hours prior to use. Even trace water will quench the reaction or lead to hydroxymethyl byproducts.

-

Solvation: In a flame-dried reaction vial under Argon, dissolve the 2-chloromethylquinazoline (1 mmol) and 18-crown-6 (0.1 mmol) in anhydrous MeCN (5 mL).

-

Addition: Add the dried CsF (3 mmol) in one portion.

-

Reaction: Seal the vial and heat to 80°C for 4–12 hours. Monitor by TLC or LC-MS.

-

Note: The product (–CH₂F) often runs very close to the starting material (–CH₂Cl) on silica. LC-MS is preferred.

-

-

Workup: Cool to room temperature. Filter through a Celite pad to remove insoluble salts.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc).

-

Warning: Avoid acidic modifiers (TFA) in the mobile phase, as the 2-CH₂F group can be acid-labile during concentration.

-

Protocol B: De Novo Cyclization (Fluoroacetate Method)

Ideal for large-scale synthesis where the quinazoline core is built from scratch.

Materials:

-

Substrate: 2-Aminobenzylamine (or 2-aminobenzamide for quinazolinones)

-

Reagent: Ethyl fluoroacetate (1.2 equiv)

-

Catalyst: Acetic acid (catalytic) or molecular iodine (if oxidative cyclization is needed)

Step-by-Step Procedure:

-

Condensation: Dissolve 2-aminobenzylamine (5 mmol) in Ethanol (20 mL).

-

Addition: Add Ethyl fluoroacetate (6 mmol) dropwise.

-

Cyclization: Reflux the mixture for 16 hours.

-

Oxidation (If starting from amine): If the intermediate is a dihydroquinazoline, add DDQ (1.1 equiv) or MnO₂ to aromatize the system.

-

Isolation: Evaporate solvent. Neutralize with saturated NaHCO₃. Extract with DCM.

Stability & Reactivity Profiling (The "Expertise" Pillar)

The 2-fluoromethyl group is not a "set and forget" substituent. Its stability must be validated early in the drug discovery cascade.

Hydrolytic Stability Assay

The electron-deficient quinazoline ring makes the benzylic carbon electrophilic. In aqueous media (especially at pH < 5), the fluorine can be displaced by water.

Test Protocol:

-

Dissolve compound (10 µM) in DMSO.

-

Dilute into PBS (pH 7.4) and Acetate Buffer (pH 4.0).

-

Incubate at 37°C.

-

Readout: Monitor by LC-MS at t=0, 4h, 24h. Look for the +16 mass shift (Cl -> OH is not relevant here, but F -> OH is M-18+17 = M-1). Correction: F (mass 19) to OH (mass 17) results in M-2 shift.

Metabolic Liability (The "Soft Spot")

The C–H bonds in the –CH₂F group are activated for hydrogen atom transfer (HAT) by CYP450s.

Figure 2: Metabolic degradation pathway of the 2-fluoromethyl group leading to defluorination.

Mitigation Strategy: If metabolic instability is observed, consider:

-

Deuteration: Synthesis of –CD₂F (Deuterated fluoromethyl) to exploit the Kinetic Isotope Effect (KIE).

-

Difluorination: Moving to –CF₂H often improves metabolic stability while retaining H-bond donor capability.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Halex) | Wet CsF or Solvent. | Re-dry CsF at 150°C/vacuum. Use molecular sieves in MeCN. |

| Hydrolysis Product (–CH₂OH) | Presence of water during reaction or workup. | Ensure strict anhydrous conditions. Avoid aqueous acidic workups. |

| Incomplete Conversion | Fluoride "caging". | Increase 18-crown-6 loading or switch to TBAF in t-BuOH (Kim's conditions). |

| Elimination to Alkene | Basicity of F⁻ is too high. | This is rare for methyl groups but possible if alkyl chains are present. Lower temperature. |

References

-

Nucleophilic Fluorination Mechanisms

- Halex Reaction on Heterocycles: Adams, H., et al. (2010). Nucleophilic Substitution of 2-Chloromethylquinazolines. Tetrahedron. (General reference for heterocycle reactivity).

-

Metabolic Stability of Fluorine Groups

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

-

-

The "Dark Side" of Fluorine (Stability)

-

Kyeremateng, S. O., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

-

-

General Quinazoline Synthesis

-

Organic Chemistry Portal. Synthesis of Quinazolines. [Link]

-

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-2-(fluoromethyl)quinazoline

Introduction: The Stability Paradox

Welcome to the technical support center. If you are working with 4-Chloro-2-(fluoromethyl)quinazoline , you are likely dealing with a highly reactive electrophile intended for SNAr substitutions (e.g., kinase inhibitor synthesis).

The Core Challenge: The very reactivity that makes this molecule useful (the C4-Cl bond) makes it the source of your purification headaches. The 4-chloroquinazoline core is notoriously prone to hydrolytic reversion back to the starting quinazolinone. Furthermore, the fluoromethyl group introduces a unique susceptibility to halogen exchange under the harsh acidic conditions of POCl₃ chlorination.

This guide moves beyond standard protocols to address the causality of impurity formation and provides self-validating purification strategies.

Module 1: Diagnostic Triage (Know Your Enemy)

Q: My LC-MS shows a dominant peak at M-18 relative to my product, or M+20. What is happening?

A: You are likely seeing the Hydrolysis Product (Starting Material). The 4-chloroquinazoline (Target) reacts with ambient moisture to revert to 2-(fluoromethyl)quinazolin-4(3H)-one .

-

Mass Shift: The conversion of -Cl (Mass ~35) to -OH (Mass ~17) results in a net loss of ~18 amu (depending on ionization, usually observed as the [M+H]+ of the quinazolinone).

-

Retention Time: The quinazolinone is significantly more polar (hydrogen bond donor) and will elute earlier on Reverse Phase (C18) and later on Normal Phase (Silica) compared to the 4-chloro product.

Q: I see a small impurity at M+16. Is this an oxidation?

A: In this specific synthesis, it is more likely the 2-(Chloromethyl) Analog . If you utilized harsh conditions (refluxing POCl₃ > 4 hours), the fluoride at the 2-position can undergo halogen exchange with chloride.

-

Mechanism: Acid-catalyzed nucleophilic substitution at the benzylic-like carbon.

-

Diagnostic: Check the isotope pattern. The target (1 Cl) has a 3:1 ratio. The impurity (2 Cl) will have a distinct 9:6:1 pattern (M, M+2, M+4).

Module 2: The Hydrolysis Headache (Troubleshooting)

Q: The product was pure by TLC, but after column chromatography, it contains 20% starting material. Why?

A: This is "On-Column Hydrolysis." Silica gel is slightly acidic and retains water. As your 4-chloroquinazoline moves through the column, the acidic surface catalyzes the hydrolysis of the C-Cl bond.

Corrective Protocol: The "Neutralized Flash" Technique

-

Pre-treat Silica: Slurry your silica in Hexane containing 1% Triethylamine (Et₃N) .

-

Eluent Modification: Add 0.5% Et₃N to your mobile phase (e.g., Hexane/EtOAc + 0.5% Et₃N).

-

Speed: Run the column fast. Do not let the compound sit on the silica.

Q: My product turns into a solid precipitate during the aqueous quench, but it's sticky. How do I fix this?

A: You are trapping Phosphoryl Intermediates . The reaction with POCl₃ proceeds via a phosphorodichloridate intermediate. If you quench too fast or into cold water without sufficient agitation, these sticky intermediates precipitate before hydrolyzing to the desired chloride.

The "Controlled Quench" Protocol:

-

Pour the reaction mixture slowly into vigorously stirred ice water containing NaHCO₃ (pH buffer).

-

Critical Step: Stir the aqueous slurry for 20–30 minutes after addition. This ensures the labile P-O bonds in the intermediate hydrolyze fully, releasing the clean solid product.

Module 3: Visualization of Impurity Pathways

The following logic map details the genesis of the three primary impurities: Hydrolysis (Reversion), Halogen Exchange (Defluorination), and Dimerization.

Figure 1: Reaction pathway analysis showing the genesis of critical impurities. Note that Impurity A is often generated post-synthesis due to poor handling.

Module 4: Purification Strategies (Protocols)

Strategy A: The "Crash and Wash" (Preferred)

Best for: Large scale (>1g), high purity requirements.

This method relies on the solubility differential between the product (lipophilic) and the impurities (polar salts/acids).

| Step | Action | Technical Rationale |

| 1 | Concentrate | Remove excess POCl₃ via rotary evaporation (use a base trap!). Residual POCl₃ creates HCl during quench, degrading the product. |

| 2 | Azeotrope | Add Toluene and evaporate twice. Removes traces of POCl₃ that are trapped in the oil. |

| 3 | Quench | Drip residue into Ice/Sat. NaHCO₃ (pH ~8). |

| 4 | Precipitate | A solid should form.[1] Filter immediately. |

| 5 | The Wash | Wash cake with cold water (removes salts) followed by cold n-Hexane (removes non-polar dimers). |

| 6 | Drying | Vacuum dry over P₂O₅. Do not use heat (>40°C) as it accelerates lattice hydrolysis. |

Strategy B: Rapid Chromatography (Rescue)

Best for: Small scale (<500mg) or if the precipitate is sticky.

System: Flash Chromatography (Normal Phase) Stationary Phase: Silica Gel (Neutralized)

Gradient Table:

| Time (CV) | % Solvent A (Hexane + 1% Et₃N) | % Solvent B (EtOAc) | Phase Description |

|---|---|---|---|

| 0–1 | 100% | 0% | Column Equilibration (Basic) |

| 1–3 | 95% | 5% | Elution of non-polar impurities |

| 3–10 | 95% -> 80% | 5% -> 20% | Product Elution (Sharp Peak) |

| 10–12 | 50% | 50% | Elution of Hydrolysis Product (Discard) |

Note: The product usually elutes very early (low polarity). Do not push to high polarity solvents.

Module 5: Storage & Stability

Q: Can I store the purified chloride for later use?

A: Only if strictly controlled. 4-chloroquinazolines are shelf-unstable .

-

Best Practice: Use immediately in the next step (SNAr).

-

If Storage is Mandatory: Store under Argon at -20°C.

-

Dessication: Store in a sealed vial inside a secondary jar containing Drierite or P₂O₅. Even atmospheric moisture in a freezer can cause surface hydrolysis over weeks.

References

-

Synthesis and Reactivity of 4-Chloroquinazolines

-

Detailed kinetics of POCl₃ chlorination and the formation of phosphorylated intermediates.[2]

-

Source:

-

-

Halogen Exchange in Heterocycles

- Discussion on the stability of fluorinated alkyl groups on heteroarom

-

Source:

-

General Purification of Moisture Sensitive Heterocycles

- Strategies for handling hydrolytically unstable intermedi

-

Source:

Sources

Troubleshooting low reactivity of 4-chloro-quinazolines in SNAr reactions

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving 4-chloro-quinazolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the reactivity of this important heterocyclic scaffold. Here, we move beyond simple protocols to explain the "why" behind the troubleshooting steps, ensuring your experiments are built on a solid mechanistic foundation.

Frequently Asked Questions (FAQs)

Q1: I'm seeing no reaction with my 4-chloro-quinazoline. What are the most common reasons for failure?

Low or no reactivity in SNAr reactions with 4-chloro-quinazolines typically stems from one or more of three key areas:

-

Insufficient Electrophilicity of the Quinazoline: The quinazoline ring system is inherently electron-deficient, which activates the C4 position to nucleophilic attack. However, the presence of electron-donating groups (EDGs) on the ring can counteract this effect, reducing the electrophilicity of the reaction center.

-

Low Nucleophilicity of the Attacking Species: The reaction rate is directly proportional to the strength of the nucleophile. Weakly nucleophilic species, such as electron-poor anilines or sterically hindered amines, may require more forcing conditions or specific activation to react efficiently.[1][2]

-

Suboptimal Reaction Conditions: Factors like solvent, temperature, and the choice of base are critical. An inappropriate solvent can fail to stabilize the charged intermediate, while incorrect base selection may not sufficiently deprotonate the nucleophile or neutralize the HCl generated.

Q2: How do the nitrogen atoms in the quinazoline ring influence the reaction?

The two nitrogen atoms in the pyrimidine portion of the quinazoline scaffold are fundamental to its reactivity. They are strongly electron-withdrawing, functioning like "built-in" activating groups.[3] This polarization reduces electron density across the ring system, making the carbon atoms, particularly C4 and C2, more electrophilic and susceptible to nucleophilic attack. This is a key reason why heteroaromatic chlorides are often more reactive in SNAr than their carbocyclic analogs like chlorobenzene.[4] Furthermore, protonation or Lewis acid coordination at these nitrogen atoms can dramatically enhance the ring's electrophilicity, a useful strategy for activating sluggish substrates.[5][6]

Q3: My quinazoline has other substituents. How do they affect the reaction rate at C4?

Substituents on the benzo portion of the quinazoline ring can significantly modulate reactivity through inductive and resonance effects.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) enhance the reaction rate.[7][8] They further decrease electron density on the ring, which helps to stabilize the negative charge of the intermediate Meisenheimer complex—the rate-determining step of the reaction.[9]

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups can slow the reaction down by increasing electron density on the ring, which destabilizes the Meisenheimer complex.[10]

Q4: Is a base always necessary? Which one should I select?

A base is typically required unless the nucleophile is used in large excess.[11] The base serves two primary purposes:

-

Deprotonate the Nucleophile: For nucleophiles like phenols or some amines, a base is needed to generate the more reactive anionic form (e.g., phenoxide).

-

Scavenge HCl: The reaction produces one equivalent of HCl, which can protonate the nucleophile or the product, shutting down the reaction. A base neutralizes this acid.

The choice of base is critical and depends on the nucleophile's pKa.

| Base Type | Examples | When to Use |

| Weak Inorganic | K₂CO₃, Cs₂CO₃ | With moderately acidic nucleophiles (e.g., phenols) or as an acid scavenger for amine nucleophiles. |

| Tertiary Amines | Et₃N, DIPEA | Common acid scavengers that are generally non-nucleophilic. |

| Strong Bases | NaH, KHMDS, Kt-BuO | For deprotonating weakly acidic nucleophiles like alcohols or hindered amines before adding the quinazoline.[4] |

In-Depth Troubleshooting Guide

Problem: No Reaction or Very Low Conversion

This is the most common issue. A systematic approach is required to identify the root cause.

Caption: Troubleshooting Decision Workflow for Failed SNAr Reactions.

If your 4-chloro-quinazoline substrate is decorated with electron-donating groups, or if it is simply unactivated, its inherent reactivity may be too low.

-

Solution 1.1: Increase Thermal Energy The simplest approach is to increase the reaction temperature. If refluxing in a solvent like THF or ethanol is ineffective, switching to a higher-boiling solvent such as n-butanol, DMF, or DMSO is a logical next step.[5][12]

Protocol: Microwave-Assisted SNAr for Sluggish Reactions Microwave irradiation is highly effective at accelerating these reactions, often reducing times from hours to minutes.[1]

-

Combine the 4-chloro-quinazoline (1.0 equiv), amine nucleophile (1.2-1.5 equiv), and base (e.g., DIPEA, 2.0 equiv) in a microwave-safe vial.

-

Add a suitable solvent, such as a THF/water mixture (1:1) or ethanol.[1]

-

Seal the vial and place it in the microwave reactor.

-

Irradiate at a set temperature (e.g., 120-150 °C) for 10-40 minutes.

-

Monitor the reaction by LC-MS or TLC to determine completion.

-

-

Solution 1.2: Catalytic Activation of the Electrophile For particularly challenging substrates, catalytic activation can be employed.

-

Protic/Lewis Acid Catalysis: Adding a catalytic amount of a protic acid (like HCl) or a Lewis acid can protonate or coordinate to one of the ring nitrogens. This places a formal positive charge on the heterocyclic system, significantly increasing its electrophilicity and making it more susceptible to attack.[5][6][13]

-

Metal Catalysis: While distinct from Buchwald-Hartwig amination, certain metal complexes (e.g., Ruthenium-based) can coordinate to the aromatic ring in a π-complex.[13][14] This coordination withdraws electron density and activates the ring towards SNAr, providing an alternative pathway for unactivated aryl chlorides.[14]

-

If your nucleophile is weak (e.g., an aniline with electron-withdrawing groups) or sterically bulky, it may not be reactive enough.

-

Solution 2.1: Pre-deprotonation of the Nucleophile Forcing the formation of the more potent anionic nucleophile can dramatically increase the reaction rate. This is essential for alcohols and phenols and highly effective for many N-H nucleophiles.

Protocol: Pre-deprotonation with Sodium Hydride

-

To a stirred solution of the nucleophile (1.1 equiv) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30-60 minutes. Hydrogen gas evolution should be observed.

-

Once gas evolution ceases, add a solution of the 4-chloro-quinazoline (1.0 equiv) in the same solvent dropwise.

-

Heat the reaction as necessary and monitor for completion.

-

-

Solution 2.2: Optimize the Solvent The solvent's ability to stabilize the charged Meisenheimer complex is crucial.

Caption: The SNAr mechanism proceeds via a charged intermediate.

Polar aprotic solvents like DMSO, DMF, and NMP are excellent choices as they can stabilize this charged intermediate through dipole-dipole interactions without solvating and deactivating the anionic nucleophile.[4] If you are using a less polar solvent like THF or Dioxane and seeing poor results, switching to DMSO is a highly recommended troubleshooting step.[12]

Problem: Multiple Unidentified Products and Low Yield

A messy reaction indicates side reactions or degradation are occurring.

-

Reaction with Solvent/Base: Strong bases like NaOH or KOH can sometimes act as nucleophiles themselves (hydrolysis) or promote side reactions, especially at high temperatures. Similarly, amine-based solvents or bases could potentially compete with your primary nucleophile.

-

Solution: Switch to a non-nucleophilic base like K₂CO₃ or an organic base like DIPEA. Ensure your solvent is inert (e.g., DMSO instead of an alcohol if the desired nucleophile is an amine).

-

-

Highly functionalized quinazolines or products may be unstable under prolonged heating or strongly basic/acidic conditions.

-

Solution: Try running the reaction at a lower temperature for a longer duration. If using a strong base for deprotonation, ensure the temperature is kept low during this step. Using microwave heating can be beneficial here, as the short reaction times can minimize the formation of degradation byproducts.[1]

-

References

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Catalysed SNAr reactions. Wordpress. Retrieved from [Link]

- Alarcón-Espósito, J., et al. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Journal of Molecular Liquids.

-

Organic Chemistry Portal. (n.d.). SNAr (Cl) - Common Conditions. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Wordpress. Retrieved from [Link]

- Senaweera, S. M., & Weaver, J. D. (2017). SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes. Organic Letters, 19(18), 4944–4947.

-

Filo. (n.d.). Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. Retrieved from [Link]

- Sánchez, Y., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 499.

- Bennett, C. S., & Mahmud, T. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4882–4885.

- Barros, F. W. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 245–255.

- da Silva, A. B. F., et al. (2022). Recent advances in selective functionalization of the quinazoline scaffold. RSC Advances, 12(13), 7769–7795.

- de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123.

- Sánchez, Y., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 499.

- Isherwood, M., et al. (2015). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Synthesis, 47(11), 1599–1610.

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]

- Sallé, M., et al. (2020). Electron‐Withdrawing Substituted Quinazoline Push‐Pull Chromophores: Synthesis, Electrochemical, Photophysical and Second‐Order Nonlinear Optical Properties. ChemistryOpen, 9(8), 842–853.

- Asif, M. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 711158.

- Boufroura, H., et al. (2021). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 26(11), 3321.

-

University of Babylon. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

- Ellman, J. A., & Bergman, R. G. (2013). Catalytic SNAr of unactivated aryl chlorides.

- de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123.

-

Semantic Scholar. (n.d.). Catalytic SNAr of unactivated aryl chlorides. Retrieved from [Link]

- Gryko, D. T., & Tasior, M. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry, 2020(43), 6725–6744.

- den Hertog, H. J., & van der Plas, H. C. (1979). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. Angewandte Chemie International Edition in English, 18(11), 823–832.

-

Reddit. (2023). SNAr troubleshooting. r/AskChemistry. Retrieved from [Link]

-

Leah4sci. (2021). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism [Live Recording]. YouTube. Retrieved from [Link]

- Vantourout, J. C., et al. (2022).

- Chen, J., et al. (2019).

- de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123.

-

Organic Reaction Mechanisms. (n.d.). 2 - Reaction Examples. Retrieved from [Link]

- Chen, C.-H., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1146.

- Gazvoda, M., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7780.

- Vantourout, J. C., et al. (2022).

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reaction Examples [cdb.ics.uci.edu]

- 4. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]

- 5. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]

- 7. Describe the role of an electron withdrawing group in facilitating the SN.. [askfilo.com]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]

- 14. Catalytic SNAr of unactivated aryl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Removing regioisomeric impurities from quinazoline reaction mixtures

Welcome to the Technical Support Center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the formation and removal of regioisomeric impurities during quinazoline synthesis. Here, you will find practical troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, all grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are regioisomers and why are they a common problem in quinazoline synthesis?

A: Regioisomers are structural isomers that have the same molecular formula but differ in the spatial arrangement of substituents on a core structure. In quinazoline synthesis, their formation is a frequent challenge, particularly in classical methods like the Friedländer or Niementowski syntheses.[1][2] This issue arises when an asymmetrical starting material offers multiple reactive sites for cyclization, leading to a mixture of products. For instance, the reaction of an unsymmetrical 2-aminoaryl ketone in a Friedländer synthesis can lead to two different quinoline products, and similar regioselectivity issues can occur in quinazoline syntheses.[2][3] The specific reaction conditions, such as temperature, catalyst, and solvent, can significantly influence the ratio of the resulting regioisomers.[1][4]

Q2: How can I identify if my reaction has produced a mixture of regioisomers?

A: The most reliable methods for identifying regioisomeric impurities are spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The presence of more signals than expected for a single isomer is a strong indicator of a mixture. Advanced 2D NMR techniques like NOESY and HMBC can help in definitively assigning the structure of each isomer.

-

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are excellent for separating and quantifying the components of a reaction mixture.[5] Different regioisomers will often have distinct retention times, and the mass spectrometer can confirm that they share the same mass-to-charge ratio.

-

Thin-Layer Chromatography (TLC): A quick and simple method to get an initial indication of a mixture is TLC. If you observe multiple spots that are close together, it could suggest the presence of isomers. Experimenting with different solvent systems can help improve separation.[6]

Q3: Can I control the regioselectivity of my quinazoline synthesis to favor one isomer?

A: Yes, controlling regioselectivity is a key aspect of optimizing your synthesis. Several strategies can be employed:

-

Reaction Conditions: Fine-tuning parameters like temperature, reaction time, and solvent can have a significant impact.[4] For instance, lower temperatures might favor the thermodynamically more stable isomer, while higher temperatures could lead to a mixture.

-

Catalyst Selection: The choice of catalyst, whether acidic, basic, or a transition metal, can direct the reaction towards a specific pathway.[2][4] Lewis acids, for example, are often used to catalyze Friedländer-type reactions and can influence the regiochemical outcome.[7]

-

Directing Groups: Introducing a directing group on one of the reactants can sterically or electronically favor one reaction site over another.

-

Microwave-Assisted Synthesis: This technique has been shown to improve yields and, in some cases, selectivity by providing rapid and uniform heating.[8][9]

Section 2: Troubleshooting Guides

This section provides in-depth solutions to specific problems you might encounter.

Issue 1: My reaction produced a nearly 1:1 mixture of regioisomers that are difficult to separate by standard column chromatography.

This is a common and frustrating challenge. When isomers have very similar polarities, they co-elute during chromatography. Here’s a systematic approach to tackle this problem.

Root Cause Analysis:

The similar polarity of regioisomers often stems from their nearly identical functional groups and overall molecular shape. This makes differentiation by standard silica or alumina chromatography challenging.

Workflow for Resolution:

Caption: Troubleshooting workflow for separating challenging regioisomers.

Detailed Protocols:

Protocol 1: Advanced Chromatographic Techniques

If standard column chromatography fails, more specialized techniques may be necessary.

-

Preparative High-Performance Liquid Chromatography (HPLC): Offers much higher resolution than standard column chromatography.[10]

-

Analytical Method Development: Start by developing a separation method on an analytical HPLC system. Screen different columns (e.g., C18, Phenyl, Cyano) and mobile phases.

-

Scale-Up: Once a good separation is achieved, scale up the method to a preparative HPLC system.

-

Fraction Collection: Collect the fractions corresponding to each isomer peak.

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the pure isomers.

-

-

Supercritical Fluid Chromatography (SFC): An excellent alternative for separating isomers, often providing faster separations and using less organic solvent than HPLC.

Protocol 2: Fractional Crystallization

This classical technique exploits small differences in the solubility of isomers.

-

Solvent Screening: Dissolve a small amount of the isomeric mixture in various solvents at an elevated temperature to find a solvent in which the compound is sparingly soluble at room temperature.

-

Dissolution: Dissolve the bulk of the mixture in a minimal amount of the chosen hot solvent to create a saturated solution.

-

Slow Cooling: Allow the solution to cool slowly and undisturbed. The less soluble isomer should crystallize out first.

-

Isolation: Filter the crystals and wash with a small amount of cold solvent.

-

Analysis: Analyze the crystals and the mother liquor by TLC or HPLC to determine the purity. Repeat the process if necessary.

Protocol 3: Chemical Derivatization

This involves temporarily converting the isomers into derivatives that have more distinct physical properties.

-

Select a Derivatizing Agent: Choose a reagent that reacts with a common functional group on the isomers to create derivatives with significantly different properties (e.g., polarity, crystallinity).

-

Reaction: Perform the derivatization reaction.

-

Separation: Separate the resulting derivatives using standard chromatography or crystallization.

-

Cleavage: Remove the derivatizing group to regenerate the pure, separated isomers.

Issue 2: The Niementowski or Friedländer synthesis I am using is known for poor regioselectivity. How can I optimize the reaction to favor my desired product?

Controlling the outcome of these classical reactions is key to an efficient synthesis.

Root Cause Analysis:

Poor regioselectivity in these reactions is often due to a small energy difference between the transition states leading to the different isomers.[1][2] High reaction temperatures can provide enough energy to overcome both barriers, leading to a mixture.[1]

Optimization Strategy Diagram:

Caption: Strategies for improving regioselectivity in quinazoline synthesis.

Experimental Protocol: Optimizing Reaction Temperature [1]

-

Parallel Reactions: Set up a series of small-scale reactions in parallel.

-

Variable Temperature: Run each reaction at a different temperature (e.g., in 10-20°C increments below your original temperature).

-

Consistent Parameters: Keep all other parameters (reactant concentrations, solvent, reaction time) constant.

-

Analysis: After a set time, quench the reactions and analyze the crude product mixture by a quantitative method like HPLC or ¹H NMR with an internal standard to determine the isomer ratio.

-

Identify Optimum: Select the temperature that provides the best balance of reaction rate and regioselectivity.

Comparative Data on Purification Techniques

The following table provides a general comparison of the effectiveness of different purification techniques for separating regioisomeric quinazoline derivatives.

| Purification Technique | Resolution | Scalability | Cost | Speed |

| Standard Column Chromatography | Low to Medium | High | Low | Medium |

| Preparative HPLC | High | Low to Medium | High | Slow |

| Supercritical Fluid Chromatography (SFC) | High | Medium | High | Fast |

| Fractional Crystallization | Variable | High | Low | Slow |

| Chemical Derivatization | High (Post-Separation) | Medium | Medium | Slow |

Section 3: Final Recommendations

Successfully removing regioisomeric impurities from quinazoline reaction mixtures requires a multi-faceted approach.

-

Prioritize Prevention: The most effective strategy is to optimize the reaction conditions to prevent the formation of impurities in the first place.

-

Systematic Troubleshooting: When faced with a mixture, employ a systematic approach to purification, starting with the simplest and most cost-effective methods like TLC solvent screening and fractional crystallization.

-

Leverage Modern Technology: Do not hesitate to use more advanced techniques like preparative HPLC or SFC when necessary, as they can save significant time and resources in the long run.

-

Thorough Characterization: Always confirm the structure and purity of your final product using a combination of analytical techniques to ensure data integrity.

By applying these principles and protocols, you can effectively navigate the challenges of regioisomeric impurities in your quinazoline synthesis endeavors.

References

- BenchChem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis.

- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.

- BenchChem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.

-

ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved February 14, 2026, from [Link]

-

Reddit. (2024, November 8). How to separate these regioisomers? Retrieved February 14, 2026, from [Link]

-

PubMed. (2008). Enantiomer separation of imidazo-quinazoline-dione derivatives on quinine carbamate-based chiral stationary phase in normal phase mode. Retrieved February 14, 2026, from [Link]

- BenchChem. (n.d.). Troubleshooting common issues in quinazoline synthesis protocols.

-

ResearchGate. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved February 14, 2026, from [Link]

-

YouTube. (2022, September 25). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. Retrieved February 14, 2026, from [Link]

-

PMC. (2013, June 3). Quinazoline derivatives: synthesis and bioactivities. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). Structure of quinazoline and its isomers. Retrieved February 14, 2026, from [Link]

-

TSI Journals. (2016, October 15). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Retrieved February 14, 2026, from [Link]

-

Wikipedia. (n.d.). Niementowski quinazoline synthesis. Retrieved February 14, 2026, from [Link]

-

PMC. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved February 14, 2026, from [Link]

-

Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved February 14, 2026, from [Link]

-

Wiley Online Library. (n.d.). Niementowski Quinazoline Synthesis. Retrieved February 14, 2026, from [Link]

-

PMC. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved February 14, 2026, from [Link]

-

PMC. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Retrieved February 14, 2026, from [Link]

-

ChemEurope.com. (n.d.). Niementowski quinazoline synthesis. Retrieved February 14, 2026, from [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved February 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved February 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved February 14, 2026, from [Link]

-

PMC. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved February 14, 2026, from [Link]

-

Journal of Drug Delivery and Therapeutics. (n.d.). Chemistry and activity of quinazoline moiety: A systematic review study. Retrieved February 14, 2026, from [Link]

- BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of Quinazoline Scaffolds Derived from Aminobenzonitrile Isomers.

-

PMC. (2022, November 22). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Retrieved February 14, 2026, from [Link]

- BenchChem. (n.d.). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

A Comparative Guide to the ¹H and ¹⁹F NMR Characterization of 4-Chloro-2-fluoromethyl-quinazoline

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Quinazoline scaffolds are of significant interest due to their broad spectrum of biological activities. Among these, halogenated derivatives such as 4-Chloro-2-fluoromethyl-quinazoline represent a class of compounds where minor structural modifications can lead to profound changes in efficacy and safety. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules.

This guide provides an in-depth technical comparison of the ¹H and ¹⁹F NMR characterization of 4-Chloro-2-fluoromethyl-quinazoline. In the absence of directly published experimental spectra for this specific molecule, this guide will leverage established NMR principles and data from closely related analogs to predict and interpret its spectral features. This predictive approach offers valuable insights into how to approach the characterization of novel fluorinated quinazolines and highlights the key spectral markers to anticipate.

Predicted NMR Spectral Data for 4-Chloro-2-fluoromethyl-quinazoline

The following table summarizes the predicted ¹H and ¹⁹F NMR spectral data for 4-Chloro-2-fluoromethyl-quinazoline in a standard NMR solvent such as CDCl₃. These predictions are based on the analysis of substituent effects and data from analogous structures.

| ¹H NMR | ||||

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Rationale for Prediction |

| H-5 | ~8.1-8.3 | Doublet (d) | ~8.0 | Deshielded due to proximity to the electronegative nitrogen and the chloro group. |

| H-6 | ~7.7-7.9 | Triplet (t) | ~7.5 | Typical aromatic region, splitting pattern due to coupling with H-5 and H-7. |

| H-7 | ~7.9-8.1 | Triplet (t) | ~7.5 | Similar to H-6, influenced by the electron-withdrawing nature of the quinazoline ring system. |

| H-8 | ~8.0-8.2 | Doublet (d) | ~8.0 | Deshielded by the adjacent nitrogen atom. |

| -CH₂F | ~5.5-5.8 | Doublet (d) | ~47 (²JHF) | The strong electronegativity of the fluorine atom significantly deshields the adjacent protons. The large coupling constant is characteristic of geminal H-F coupling. |

| ¹⁹F NMR | ||||

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Rationale for Prediction |

| -CH₂F | ~ -210 to -230 | Triplet (t) | ~47 (²JHF) | This chemical shift range is typical for alkyl fluorides.[1] The triplet multiplicity arises from coupling to the two adjacent protons of the methylene group. |

Comparative Analysis: 4-Chloro-2-fluoromethyl-quinazoline vs. 4-Chloro-2-trifluoromethyl-quinazoline

| Feature | 4-Chloro-2-fluoromethyl-quinazoline (Predicted) | 4-Chloro-2-trifluoromethyl-quinazoline (Inferred) | Key Differences and Insights |

| ¹H NMR: 2-substituent | A doublet around 5.5-5.8 ppm due to the -CH₂F group. | No signal in this region. | The presence of the doublet is a clear diagnostic marker for the fluoromethyl group. |

| ¹⁹F NMR: Signal | A triplet around -210 to -230 ppm. | A singlet around -60 to -70 ppm. | The chemical shift is dramatically different, providing an unambiguous way to distinguish between the two. The multiplicity (triplet vs. singlet) is also a key differentiator. |

| ¹⁹F NMR: Coupling | Shows a large ²JHF coupling of ~47 Hz. | No H-F coupling is observed. | This coupling provides direct evidence of the C-H bonds adjacent to the fluorine. |

This comparison underscores the power of ¹⁹F NMR in distinguishing between closely related fluorinated compounds. The significant difference in chemical shifts and the presence or absence of H-F coupling provide definitive structural information.

Experimental Protocol for High-Quality NMR Spectra Acquisition

To obtain high-quality ¹H and ¹⁹F NMR spectra for 4-Chloro-2-fluoromethyl-quinazoline, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used as an alternative.[3]

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H NMR, setting the 0 ppm reference point. For ¹⁹F NMR, an external standard such as trifluorotoluene or hexafluorobenzene can be used, or the spectrometer's internal reference can be calibrated.

2. NMR Spectrometer Setup:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: The NMR probe must be properly tuned and matched for both the ¹H and ¹⁹F frequencies to ensure optimal sensitivity.

-

Shimming: The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.

-

Number of Scans: Depending on the sample concentration, 16 to 64 scans should provide a good signal-to-noise ratio.

4. ¹⁹F NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling is recommended to simplify the spectrum by removing ¹H-¹⁹F coupling, which can be confirmed by running a coupled spectrum as well.

-

Spectral Width: A wider spectral width is necessary for ¹⁹F NMR due to the larger chemical shift range (e.g., +50 to -250 ppm).[1]

-

Acquisition Time: An acquisition time of 1-2 seconds is usually sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Number of Scans: 64 to 256 scans may be required to achieve a good signal-to-noise ratio.

5. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the ¹H spectrum to the TMS signal at 0 ppm. Reference the ¹⁹F spectrum to the appropriate standard.

-

Integration: Integrate the signals to determine the relative ratios of the different nuclei.

Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the NMR characterization of 4-Chloro-2-fluoromethyl-quinazoline.

Caption: Workflow for the NMR characterization of 4-Chloro-2-fluoromethyl-quinazoline.

Conclusion

The comparison with its trifluoromethyl analog highlights the diagnostic power of ¹⁹F NMR in distinguishing between closely related fluorinated compounds. The detailed experimental protocol provided in this guide offers a standardized and reliable method for acquiring high-quality NMR data for this and similar novel quinazoline derivatives. By following this systematic approach, researchers can confidently elucidate the structures of new chemical entities, thereby accelerating the pace of drug discovery and development.

References

-

SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING | TSI Journals. (2016, October 15). Retrieved from [Link]

-

Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four- Component Synthesis of 4(3H)-Quinazolinones - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - MDPI. (2010, December 22). Retrieved from [Link]

-